

Pyrazosulfuron-ethyl: A Technical Guide to its Solubility in Various Solvents

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Compound of Interest

Compound Name: *Pyrazosulfuron-ethyl*

Cat. No.: *B166691*

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This in-depth technical guide provides a comprehensive overview of the solubility of **Pyrazosulfuron-ethyl**, a widely used sulfonylurea herbicide. Understanding the solubility of this active ingredient is critical for developing stable formulations, ensuring effective delivery, and conducting accurate environmental fate and toxicology studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of Pyrazosulfuron-ethyl

The solubility of **Pyrazosulfuron-ethyl** has been determined in a range of aqueous and organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

Solvent	Solubility (g/L)	Temperature (°C)
Water	0.00976 - 0.0145	20
Methanol	0.7 - 4.32	20
Hexane	0.0185 - 0.2	20
Benzene	15.6	20
Chloroform	200 - 234.4	20
Acetone	31.7 - 33.7	20
Tetrahydrofuran (THF)	20 - 25 (mg/mL)	Not Specified

Experimental Protocols for Solubility Determination

The determination of **Pyrazosulfuron-ethyl** solubility is typically performed using the shake-flask method, a robust and widely accepted technique outlined in OECD Guideline 105. This method involves saturating a solvent with the solute (**Pyrazosulfuron-ethyl**) and then measuring the concentration of the dissolved substance. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical technique for quantifying the concentration of **Pyrazosulfuron-ethyl** in the resulting saturated solution.

Principle of the Shake-Flask Method

An excess amount of crystalline **Pyrazosulfuron-ethyl** is added to a known volume of the solvent of interest in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of **Pyrazosulfuron-ethyl** in the clear supernatant or filtrate is then determined using a suitable analytical method, such as HPLC.

Materials and Reagents

- **Pyrazosulfuron-ethyl** (analytical standard, >98% purity)
- Solvents (HPLC grade or equivalent purity)

- Volumetric flasks
- Mechanical shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a UV detector
- HPLC column (e.g., C18 column)
- Mobile phase (e.g., acetonitrile and water mixture)

Detailed Experimental Procedure

- Preparation of the Test Solution:
 - Accurately weigh an excess amount of **Pyrazosulfuron-ethyl** and add it to a flask containing a known volume of the solvent. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
 - Seal the flask to prevent solvent evaporation.
- Equilibration:
 - Place the flask in a mechanical shaker or on a magnetic stirrer in a constant temperature bath (e.g., 20 ± 0.5 °C).
 - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the solution to stand at the test temperature to allow the undissolved material to settle.

- To separate the saturated solution from the excess solid, centrifuge an aliquot of the mixture at a constant temperature.
- Alternatively, filter the solution using a syringe filter that is compatible with the solvent and does not adsorb **Pyrazosulfuron-ethyl**.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **Pyrazosulfuron-ethyl** of known concentrations in the solvent of interest.
 - Inject the standard solutions into the HPLC system to generate a calibration curve.
 - Inject the filtered saturated sample solution into the HPLC system.
 - Determine the concentration of **Pyrazosulfuron-ethyl** in the sample by comparing its peak area to the calibration curve.

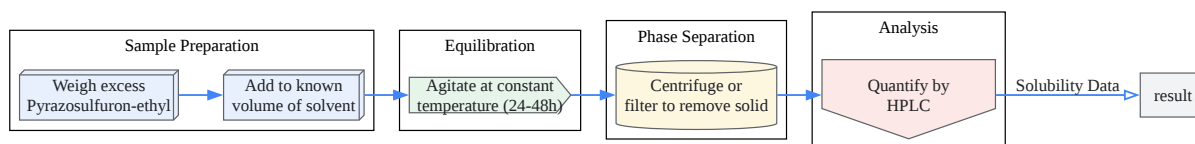
HPLC Parameters for Pyrazosulfuron-ethyl Analysis

While specific parameters may vary depending on the instrument and column used, a general HPLC method for the analysis of **Pyrazosulfuron-ethyl** is as follows:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The water may be acidified slightly (e.g., with 0.1% phosphoric acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 240-250 nm.
- Injection Volume: 10-20 µL.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of **Pyrazosulfuron-ethyl** using the shake-flask method followed by HPLC analysis.



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Caption: Generalized workflow for solubility determination.

This technical guide provides essential information on the solubility of **Pyrazosulfuron-ethyl** for professionals in research and development. The presented data and protocols are fundamental for formulation science, environmental risk assessment, and regulatory compliance.

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